Vanadyl sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

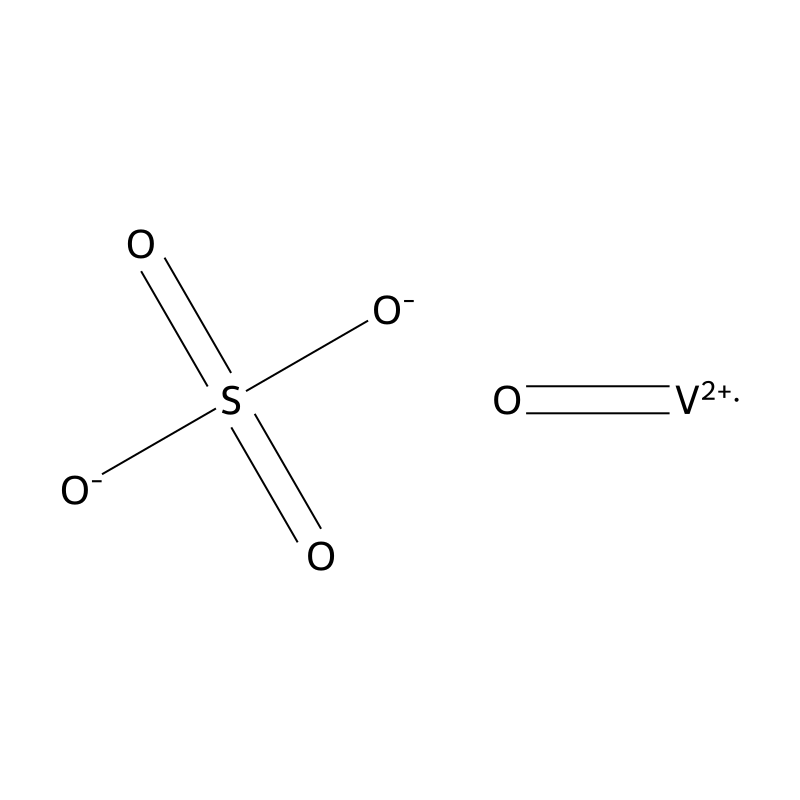

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in wate

Synonyms

Canonical SMILES

Antidiabetic Potential:

Vanadium compounds, particularly vanadyl sulfate, have been investigated for their potential to manage diabetes due to their observed effects on blood sugar control. Studies suggest that vanadyl sulfate may mimic insulin's action by:

- Improving insulin sensitivity: VOSO₄ may enhance the body's ability to utilize insulin effectively, leading to improved glucose uptake into cells .

- Increasing insulin production: Research indicates that VOSO₄ may stimulate the regeneration and proliferation of insulin-producing pancreatic beta cells .

- Lowering blood sugar levels: Studies have shown that VOSO₄ administration can significantly reduce blood glucose levels in animal models of diabetes .

- Clinical trials: While promising results have been observed in pre-clinical studies, large-scale clinical trials are still needed to confirm the efficacy and safety of VOSO₄ for diabetes treatment in humans .

- Side effects: VOSO₄ can cause side effects like nausea, diarrhea, and stomach cramps, limiting its potential therapeutic use .

Other Potential Applications:

Beyond diabetes research, vanadyl sulfate is being explored for its potential roles in:

- Cancer research: Studies suggest VOSO₄ may exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells [source needed].

- Cardiovascular health: VOSO₄ may offer benefits for heart health by lowering blood pressure and improving blood vessel function [source needed].

- Bone health: Research suggests VOSO₄ may stimulate bone formation and promote healing after fractures [source needed].

Vanadyl sulfate is an inorganic compound with the chemical formula . It appears as a blue crystalline solid and is highly soluble in water. This compound is a source of vanadium, an essential trace element in various biological systems, and exhibits weak oxidizing or reducing properties. Vanadyl sulfate has garnered interest for its potential applications in catalysis, biological research, and various industrial processes due to its unique chemical properties and interactions with other substances.

Research has focused on vanadyl sulfate's potential role in insulin mimicry. In type 2 diabetes, cells become less responsive to insulin, leading to high blood sugar levels []. Studies suggest vanadyl sulfate may improve insulin sensitivity by mimicking some of insulin's effects, although the exact mechanism remains unclear [, ]. More research is needed to confirm its efficacy and safety for diabetes management [].

Additionally, vanadyl sulfate can react with sulfuric acid to yield vanadium pentoxide and other vanadium species, depending on the concentration of sulfuric acid used .

Vanadyl sulfate has been studied for its biological activity, particularly its insulin-mimetic effects. Research indicates that it may enhance glucose uptake in cells and improve insulin sensitivity, making it a candidate for diabetes treatment . Furthermore, studies have shown that vanadyl sulfate can influence various metabolic pathways, including lipid metabolism and cellular signaling pathways associated with insulin action . Its potential role as an antioxidant has also been explored, suggesting that it may help mitigate oxidative stress in biological systems.

Vanadyl sulfate can be synthesized through several methods:

- Direct Reaction: It can be produced by reacting vanadium pentoxide with sulfuric acid. This method typically involves heating the two reactants together to facilitate the formation of vanadyl sulfate.

- Hydrothermal Synthesis: This method involves dissolving vanadium oxides in concentrated sulfuric acid under controlled temperature and pressure conditions, allowing for the formation of high-purity vanadyl sulfate crystals.

- Electrochemical Methods: Recent approaches have utilized electrochemical techniques to synthesize vanadyl sulfate from vanadium-containing minerals or waste materials, providing a more sustainable production route .

Vanadyl sulfate finds applications across various fields:

- Catalysis: It serves as a catalyst in organic reactions, particularly in the oxidation of alcohols to aldehydes using molecular oxygen .

- Biological Research: Due to its insulin-mimetic properties, it is used in studies related to diabetes and metabolic disorders.

- Energy Storage: Vanadyl sulfate is explored for use in vanadium redox flow batteries due to its ability to undergo reversible redox reactions .

- Industrial Processes: It is utilized in the production of ceramics, glass, and pigments.

Several compounds share similarities with vanadyl sulfate, notably in their chemical structure and properties. Here are some comparable compounds:

| Compound | Chemical Formula | Key Features |

|---|---|---|

| Vanadium pentoxide | Oxidation state +5; used in catalysts and batteries | |

| Ammonium metavanadate | Soluble salt; used as a precursor for other vanadium compounds | |

| Vanadate | Anionic form; involved in biological systems as a phosphate mimic |

Uniqueness of Vanadyl Sulfate:

- Vanadyl sulfate's distinct +4 oxidation state allows it to participate effectively in both redox chemistry and biological interactions.

- Its solubility and stability make it particularly useful for applications requiring aqueous solutions.

- The compound's ability to mimic insulin action sets it apart from other vanadium compounds that do not exhibit similar biological effects.

Physical Description

Dry Powder; Liquid

Light blue crystals; Soluble in water; [MSDSonline]

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Decomposition

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 117 companies. For more detailed information, please visit ECHA C&L website;

Of the 13 notification(s) provided by 116 of 117 companies with hazard statement code(s):;

H290 (40.52%): May be corrosive to metals [Warning Corrosive to Metals];

H301 (62.93%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (36.21%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (65.52%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (65.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (12.93%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (39.66%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (32.76%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H411 (47.41%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/EXPL THER/ The aim of this study was to investigate the protective effects of vanadyl sulfate on aorta tissue of normal and streptozotocin (STZ)-induced diabetic rats, morphologically, and biochemically. The animals were made diabetic by an intraperitoneal injection of streptozotocin (65 mg/kg) and vanadyl sulfate (100 mg/kg) that was given every day for 60 days by gavage technique to rats. Under the light and transmission electron microscopes, hypertrophy of the vessel wall, focal disruption in the elastic lamellae, an increase in thickness of total aortic wall, tunica intima, subendothelial space and adventitial layer, and a disorganization in smooth muscular cells of the tunica media were observed in diabetic animals. The aorta lipid peroxidation (LPO) levels were significantly increased and the aorta glutathione (GSH) levels were significantly reduced in STZ diabetic rats. In diabetic rats administered vanadyl sulfate for 60 days, aorta LPO levels significantly decreased and the aorta GSH level significantly increased. In conclusion, in vivo treatment with vanadyl sulfate of diabetic rats prevented the morphological and biochemical changes observed in thoracic aorta of diabetic animals.

/EXPL THER/ Vanadyl sulfate (VS) and taurine are two promising agents in the treatment of diabetes related to their antihyperglycemic, antihyperlipidemic, and hyperinsulinemic effects. Data about the effects of VS on the oxidant-antioxidant system is limited and controversial. However, taurine is a well-documented antioxidant agent and our aim was to investigate the effects of VS, taurine and VS, and taurine combination on the oxidative-antioxidative systems in streptozotocin-nicotinamide (STZ-NA) diabetic rats. Nicotinamide (230 mg/kg, ip) and streptozotocin (65 mg/kg, ip) were administered. VS (0.75 mg/mL) and taurine (1%) were added to drinking water for 5 weeks. Rats were divided as control (C), diabetes (D), diabetes+VS (D+VS), diabetes+taurine (D+T), diabetes+VS, and taurine (D+VST). Plasma and tissue malondialdehyde (MDA) levels were measured by high-performance liquid chromatography and spectrophotometry, respectively. Paraoxonase and arylesterase activities were measured by spectrophotometric methods and superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) activities were determined using commercial kits. VS, taurine, and VS and taurine combination treatments reduced the enhanced blood glucose, serum total cholesterol and triglyceride, tissue MDA and plasma MDA (except in the D+VS group) levels and increased the reduced serum insulin level, serum paraoxonase and arylesterase activities, GSH-Px activity and SOD activity (except in the D+VS group). The findings of the present study suggest that VS and taurine exert beneficial effects on the blood glucose and lipid levels in STZ-NA diabetic rats. However, VS might exert prooxidative or antioxidative effects in various components of the body and taurine and VS combination might be an alternative for sole VS administration.

/EXPL THER/ In recent years, the role of free radical damage consequent to oxidative stress is widely discussed in diabetic complications. In this aspect, the protection of cell integrity by trace elements is a topic to be investigated. Vanadium is a trace element believed to be important for normal cell function and development. The aim of the present study was to investigate the effect of vanadyl sulfate supplementation on the antioxidant system in the muscle tissue of diabetic rats. Diabetes was induced by intraperitoneal injection of streptozotocin (STZ, 65 mg/kg body weight) to male Swiss albino rats. The rats were randomly divided into 4 groups: Group I, control; Group II, vanadyl sulfate control; Group III, STZ-diabetic untreated; Group IV, STZ-diabetic treated with vanadyl sulfate. Vanadyl sulfate (100 mg/kg) was given daily by gavage for 60 days. At the last day of the experiment, rats were killed, muscle tissues were taken, homogenized in cold saline to make a 10% (w/v) homogenate. Body weights and blood glucose levels were estimated at 0, 30 and 60th days. Antioxidant enzymes, superoxide dismutase (SOD), catalase (CAT), glutathione reductase (GR), glutathione peroxidase (GPx), glutathione-S-transferase (GST), as well as carbonic anhydrase (CA), myeloperoxidase (MPO) activities and protein carbonyl content (PCC) were determined in muscle tissue. Vanadyl sulfate administration improved the loss in body weight due to STZ-induced diabetes and decreased the rise in blood glucose levels. It was shown that vanadium supplementation to diabetic rats significantly decrease serum antioxidant enzyme levels, which were significantly raised by diabetes in muscle tissue showing that this trace element could be used as preventive for diabetic complications.

For more Therapeutic Uses (Complete) data for VANADYL SULFATE (7 total), please visit the HSDB record page.

Mechanism of Action

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

27774-13-6

Absorption Distribution and Excretion

Dietary vanadium as vanadyl sulfate is retained in rat tissues: heart >spleen >thyroid >lung >kidney; about 10% of the injected dose is retained in the tissues in experimental animals. Bone retains about 50% of it, presumably because vanadates are isomorphic with phosphates.

Rats absorbed an average of 0.5% of orally administered vanadyl sulfate.

Plants of garlic (Allium sativum) were germinated at 30 °C in a 5 mM calcium sulfate aqueous solution for 4 days. Plants were then suspended in vanadyl oxide sulfate aqueous solutions (concentration range 1.6x10-4 to 5.0x10-3 M, volume: 50 mL and initial pH approx 3-4). After timed incubations, varying from 10 min to 8 days, plant samples were removed from solution and washed. Their roots, cloves, and leaves were cut and immediately subjected to ESR spectroscopy. Examination of the ESR parameters allowed exclusion of the presence of VO(H2O)5 +2 species and indicated that the ions were almost totally bound to ligands having low molecular weights. ... Most of adsorbed VO+2 ions accumulated in the root as soluble low molecular weight complexes of o-diphenolic compounds. However, with increasing concentration, immobilized oxovanadium(IV) ions, possibly associated with acid polysaccharide components, were also detected. When plants were exposed to solutions containing VO+2 and EDTA (ligand-to-metal molar ratio= 1:1) spectra of roots showed only the isotropic signals of the soluble VO(EDTA) complex, and they are mobile enough to be extensively translocated to the tops. /Vanadyl oxide sulfate aqueous solution/

For more Absorption, Distribution and Excretion (Complete) data for VANADYL SULFATE (8 total), please visit the HSDB record page.

Metabolism Metabolites

Vanadium is absorbed mainly via inhalation, though small amounts can be absorbed through the skin and gastrointestional tract. It is rapidly distributed in the plasma, mainly to the kidney, liver, lungs, heart, bone, where it tends to accumulate. With the help of cytochrome P-450 enzymes, it can interconvert between its two oxidation states, vanadyl (V+4) and vanadate (V+5). Both states of vanadium can reversibly bind to transferrin protein in the blood and then be taken up into erythrocytes. Vanadium is excreted mainly in the urine. (L837)

Associated Chemicals

Vanadium(IV) oxide sulfate hydrate; 123334-20-3

Vanadyl sulfate dihydrate; 16840-96-3

Vanadium ion (5+);22537-31-1

Vanadyl sulfate trihydrate; 27774-13-6

Wikipedia

Biological Half Life

Experiments were conducted to determine the distribution and effects of selected vanadium (V) salts in male rats following continuous ingestion. Wistar rats were continuously fed drinking water ad. Lib. containing 5 and 50 ppm V as vanadyl sulfate and sodium orthovanadate for a 3-month period. At the end of the 3rd, 6th, 9th, and 12th week, blood, kidney, liver, bone, muscle, and digestive tract were collected and analyzed for V utilizing flame atomic absorption spectrophotometry. In addition, the decline of vanadium residues in tissues after 6 weeks of continuous exposure was studied in selected groups. At the 5 and 50 ppm levels, V had no significant effect on body weights or hematocrit values. In the tissues of animals given 5 ppm of V salt, the V contents were essentially the same as those in controls. The tissues of animals given 50 ppm of V salt showed increased levels of vanadium. Kidney had the highest concentration, followed by bone, liver, and muscle. In general, the tissue concentrations of V in animals given 50 ppm as sodium orthovanadate were higher than those exposed to similar levels as vanadyl sulfate. The V concentration in kidney of the animals given 50 ppm sodium orthovanadate continued to rise until the 9th week of sampling, whereas the V content of other tissues analyzed for the treated animals plateaued from the 3rd week. The concentration of V in tissues after cessation of exposure declined rapidly except in the bone. After 6 weeks of the depletion phase the concentration of vanadium in animals given vanadyl sulfate returned to control values except in bone and kidneys. The animals exposed to sodium orthovanadate contained relatively high concentrations of V even after a 6-week depletion phase.

Methods of Manufacturing

Reduction of cold solution of concentrated sulfuric acid and vanadium pentoxide by sulfur dioxide gas.

General Manufacturing Information

Petroleum Refineries

Vanadium, oxo[sulfato(2-)-.kappa.O]-: ACTIVE

Under environmental conditions, vanadium may exist in oxidation states +3, +4, and +5. V3+ and V4+ act as cations, but V5+, the most common form in the aquatic environment, reacts both as a cation and anionically as an analogue of phosphate. /Vanadium ions/

Storage Conditions

Store separately in an area isolated from flammables, combustibles, or other yellow-coded materials. ... Store in a secure poison location. ... Store in tightly closed containers in a cool, well-ventilated area.

Containers of vanadium shall be kept tightly closed at all times when not in use. Containers shall be stored in a safe manner to minimize accidental breakage, spillage, or contact with moisture. Combustible materials, such as finely ground vanadium carbide, vanadium aluminum alloys, vanadium metal, or ferrovanadium should be kept away from heat, sparks, or flames. /Vanadium compounds/

Divalent and trivalent vanadium compounds are reducing agents and require storage under an inert atmosphere to avoid oxidation. /Divalent and trivalent vanadium compounds/

Interactions

We sought to determine the ultrastructure of pancreatic islet beta cells of streptozotocin-induced diabetic rats treated with oral vanadyl sulfate. Diabetes was induced in male Wistar rats by intravenous injection of 40 mg/kg streptozotocin. The same volume of normal saline was injected in sham animals. Animals were divided into treated and control groups. Vanadyl sulfate was added to the drinking water of the treated animals at a concentration of 1 mg/mL up to three months. Two months after vanadyl sulfate withdrawal animals were killed. Ultrastructure of islet beta cells were studied by transmission electron microscope. In diabetic treated rats plasma glucose and fluid intake returned to normal levels within three months while control animals remained diabetic. Well granulated cytoplasm, well developed endoplasmic reticulum, increase in the number of immature granules in the cytoplasm with no clear signs of cell injury were found in the islet beta cells of diabetic treated rats. Lymphocyte filteration, nuclear picnosis, cytoplasmic vacuolization were found frequently in the islet beta cells of untreated diabetic rats. In conclusion as was evident in thin sections of panceatic islet beta cells of treated diabetic rats in this study, vanadyl sulfate through preserving islet beta cells structure and ultrastructure contributes in reversing diabetic signs and symptoms in streptozotocin induced diabetic rats.

Streptozotocin- and galactose-induced diabetic rats are protected against nephrotoxic effects of cisplatin. While the mechanism remains to be defined, protection is associated with a decrease in the accumulation of platinum in renal cortical tissues of streptozotocin-diabetic versus non-diabetic rats. A physiological abnormality common to streptozotocin and galactosemic models of diabetes is hyperglycemia, suggesting that elevated sugars are involved in mediating protection of diabetic kidney against cisplatin nephrotoxicity. The current study focused on the effect of normalization of hyperglycemia by vanadyl sulfate trihydrate on the initiation of protection and accumulation of platinum in kidneys of streptozotocin-diabetic rats. Streptozotocin-diabetic rats were treated with 0.75 mg/mL of vanadyl sulfate trihydrate in drinking water to normalize streptozotocin-induced hyperglycemia. Vanadyl sulfate treatment normalized plasma glucose and glycosylated hemoglobin levels in streptozotocin-diabetic rats to values observed for non-diabetic rats. Intraperitoneal administration of cisplatin (5 mg/kg bw) increased blood urea nitrogen by a factor >2.5 over baseline in both untreated and vanadyl-treated non-diabetic groups. Cisplatin-induced increases in blood urea nitrogen were 1.6 times baseline in both untreated and vanadyl-treated streptozotocin-diabetic rats. Renal platinum accumulation was significantly lower in streptozotocin-diabetic versus non-diabetic rats regardless of vanadyl sulfate treatment. Renal vanadium levels in all groups of diabetic rats were not significantly different from each other. These results indicate that normalization of plasma glucose levels with vanadyl sulfate in streptozotocin-diabetic rats did not reverse protection of streptozotocin-diabetic kidney against cisplatin nephrotoxicity. /Trihydrate/

In the present study the antitumor effects of a new vanadium complex with cysteine in relation to identical doses of vanadyl sulfate and cysteine, in tumor bearing rats are investigated. Male Wistar rats were injected with benzo(a)pyrene and divided into 4 groups of 21 rats each. Control group was treated only with BaP. The first group (TR-1) was treated by vanadyl sulfate /orally/ at daily doses of 0.5 mg of V/kg bw/day. The second (TR-2) by cysteine at doses of 4.5 mg/kg bw/day and the third group (TR-3), by the complex V(III)-cysteine at daily doses of V 0.5 mg/kg bw (containing cysteine at concentrations of 4.5 mg/bw). Treatment was started when tumors were developed (evidenced from a palpable mass at the site of BaP injection) and went on until death. Toxicological tests were performed in 27 rats divided into a control group and two test groups; T-1 administered with vanadyl sulfate at daily doses of 18.5 mg V/kg bw and T-2 group with V(III)-cysteine complex at daily doses of 18.5 V/kg bw, for 9 weeks. Mean survival time, death rate, tumor growth rate, the carcinogenic potency of BaP, and the anticarcinogenic potency in relation to histological findings in each treatment group were calculated in each group in order to evaluate the antitumor effects of the substances used. Vanadyl sulfate, cysteine and V(III)-cysteine exerted antitumor effects on leiomyosarcoma bearing Wistar rats. However, V(III)-complex exerted much more potent effects than the other treatments, significantly prolonging mean survival time, retarding tumor growth rate, and decreasing the carcinogenic potency of BaP in the TR-3 group, in comparison to the control and the TR-1 and TR-2 groups. Moreover V(III)-cysteine complex resulted in complete remission of 4 (19.7%) of the tumor bearing rats. Blood, urine, biochemical routine tests as well as autopsy did not reveal any toxic effects either of vanadyl sulfate or V(III)-cysteine complex. Vanadyl sulfate, cysteine and V(III)-cysteine complex exerted antitumor effects in tumor bearing rats. The V(III)-cysteine complex, however, exerts much more potent effects, as evident from the results of the present study. These beneficial effects of the above complex, in combination with its low toxicity provide evidence suggest its possible application in the treatment of human malignant diseases.

... Two vanadium compounds, VOSO4 and V2O5, and fly ash from an oil-fueled power plant were dissolved or suspended in culture medium over a range of concentrations and epithelia were exposed for 1 hr/day, for 9 consecutive days. At intervals during this period, alterations in cilia-beating frequency, cytology, and histology were documented by light microscopy. Explants treated with VOSO4 either decreased ciliary activity or produced ciliostasis depending upon the concentration and length of exposure. Early morphological alterations consisted of vacuolization of both nuclei and cytoplasm. After multiple exposures, cytology of VOSO4-treated respiratory mucosa was markedly affected. Similar changes were observed in cultures exposed to V2O5; however, the cytotoxicity appeared earlier and was more pronounced.

Stability Shelf Life

Dates

Explore Compound Types

CH3-CClF2

C2H3ClF2